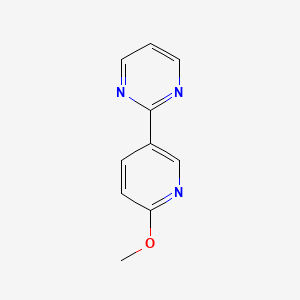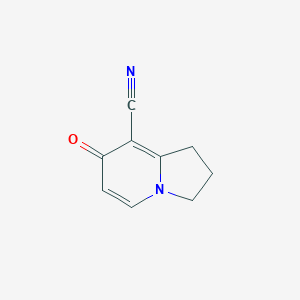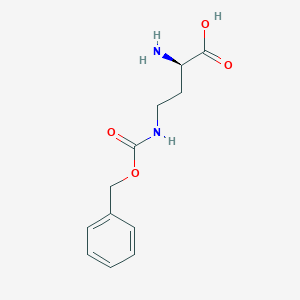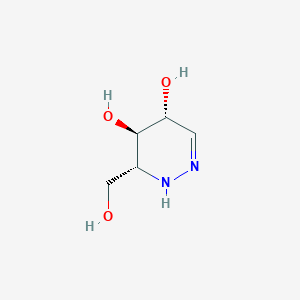
(4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol is a chemical compound with a unique structure characterized by a tetrahydropyridazine ring substituted with hydroxymethyl and diol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a hydrazine derivative, followed by cyclization to form the tetrahydropyridazine ring. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxymethyl and diol groups allow it to form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
- (2S,3R,4R,5R,6R)-2-(2,6-dihydroxyhexyl)-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
(4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol is unique due to its tetrahydropyridazine ring structure, which is less common compared to other similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C5H10N2O3 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol |
InChI |
InChI=1S/C5H10N2O3/c8-2-3-5(10)4(9)1-6-7-3/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
FDDCPUIWZLLGII-UOWFLXDJSA-N |
Isomerische SMILES |
C1=NN[C@@H]([C@H]([C@@H]1O)O)CO |
Kanonische SMILES |
C1=NNC(C(C1O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


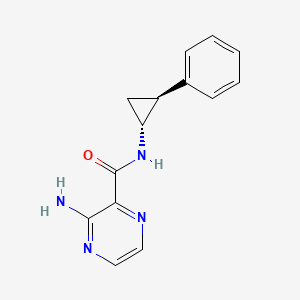
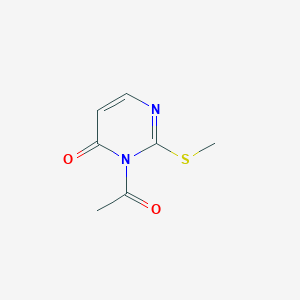
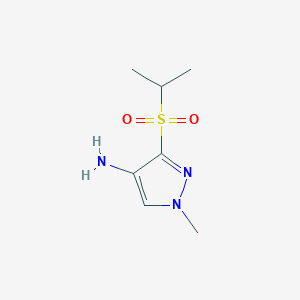
![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)


![Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13111609.png)
![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)

![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
